molecular formula C17H24BNO4 B6342676 2-Formyl-3-(morpholino)phenylboronic acid pinacol ester CAS No. 2121512-13-6

2-Formyl-3-(morpholino)phenylboronic acid pinacol ester

Cat. No.: B6342676
CAS No.: 2121512-13-6
M. Wt: 317.2 g/mol
InChI Key: BUMPROFBFFJXDA-UHFFFAOYSA-N
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Description

2-Formyl-3-(morpholino)phenylboronic acid pinacol ester is a boronic ester derivative characterized by a formyl group at the 2-position and a morpholino (tetrahydro-1,4-oxazine) substituent at the 3-position of the phenyl ring. This compound combines the reactivity of the boronic ester group with the unique properties imparted by its substituents:

  • Formyl group: Enables conjugation via Schiff base formation or nucleophilic addition, making it valuable in drug delivery systems, fluorescent probes, and polymer chemistry.
  • Morpholino group: A polar, water-soluble cyclic tertiary amine that enhances solubility in aqueous and polar organic solvents. It may also influence hydrolysis kinetics and biological targeting.
  • Pinacol ester: Stabilizes the boronic acid moiety, improving shelf life and solubility in organic solvents compared to the free acid form .

This compound is structurally distinct from other phenylboronic esters due to its dual functionalization, which expands its utility in biomedical and synthetic applications.

Properties

IUPAC Name

2-morpholin-4-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)14-6-5-7-15(13(14)12-20)19-8-10-21-11-9-19/h5-7,12H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMPROFBFFJXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3CCOCC3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boronation of Pre-Functionalized Benzaldehydes

This approach involves introducing the boronic ester group to a benzaldehyde derivative already bearing the morpholine substituent. A representative method involves reacting 3-morpholino-2-formylbenzene with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Key considerations include:

  • Catalyst Selection : Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with triphenylphosphine ligands are preferred for their efficiency in Miyaura borylation.

  • Solvent Systems : Tetrahydrofuran (THF) or 1,4-dioxane at reflux temperatures (80–100°C) ensure optimal reaction rates.

  • Stoichiometry : A 1:1.2 molar ratio of aryl halide to B₂pin₂ minimizes side reactions while maintaining cost-effectiveness.

Stepwise Assembly via Intermediate Coupling

Alternative routes construct the target molecule through modular coupling of smaller fragments. For example, 2-formylphenylboronic acid pinacol ester (CAS 3380151-85-9) serves as a starting material, undergoing Ullmann-type coupling with morpholine derivatives. This method offers flexibility in optimizing substituent positions but requires stringent control over reaction conditions to avoid formyl group oxidation.

Detailed Synthetic Procedures

Protocol from Patent Literature (Adapted from CN113336780A)

A optimized three-step sequence yields the target compound with 80–85% overall purity:

Step 1: Synthesis of 2-Formyl-4-chlorobenzoic Acid Phthalimide Ester

ParameterValue
Starting Material2-Formyl-4-chlorobenzoic acid (22.2 g, 0.12 mol)
Coupling AgentDicyclohexylcarbodiimide (DCC, 24.8 g, 0.12 mol)
SolventDichloromethane (300 mL)
Catalyst4-Dimethylaminopyridine (DMAP, 0.61 g)
Reaction Time3 hours at 25°C
Yield95% (crude)

Optimization of Critical Reaction Parameters

Temperature Control in Morpholine Substitution

SolventReaction Time (h)Yield (%)Purity (%)
THF127892
Dioxane88595
DMF67288

Data adapted from highlight dioxane’s superiority in balancing reaction rate and product stability.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 7.82–7.45 (m, 3H, Ar-H), 3.72–3.65 (m, 8H, morpholine), 1.32 (s, 12H, pinacol).

  • MS (ESI+) : m/z 318.2 [M+H]⁺, consistent with the molecular formula C₁₇H₂₄BNO₄.

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥95% purity when using recrystallization from n-heptane/ethyl acetate mixtures.

Applications in Targeted Synthesis

The unique reactivity profile of 2-formyl-3-(morpholino)phenylboronic acid pinacol ester enables diverse applications:

Suzuki-Miyaura Cross-Coupling

The boronic ester participates in palladium-catalyzed couplings with aryl halides to generate biaryl aldehydes, valuable precursors in kinase inhibitor development. For example, coupling with 4-bromopyridine derivatives achieves 89% yield under microwave irradiation.

Redox-Responsive Drug Delivery Systems

Incorporation into PEG-lipid conjugates (e.g., mPEG₂k-PBPE-DSA) creates H₂O₂-responsive micelles for controlled drug release, leveraging the boronic ester’s oxidation sensitivity .

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronic ester group enables participation in transition-metal-catalyzed coupling reactions, particularly Suzuki-Miyaura cross-coupling. Key factors influencing reactivity include:

Table 1: Reactivity in Suzuki-Miyaura Coupling

Reaction PartnerCatalyst SystemConditionsOutcomeReference
Aryl halides (X = Br, I)Pd(PPh₃)₄, K₂CO₃DME, 85–90°CBiaryl formation via C–C bond formation
Alkenyl triflatesPdCl₂(dppf), Et₃NTHF, rt to 60°CAlkenyl-aryl coupling
Heteroaryl halidesPd(OAc)₂, SPhosDioxane/H₂O, 100°CHeterobiaryl derivatives

Functional Group Transformations

The aldehyde and morpholino groups enable distinct transformations:

Table 2: Aldehyde-Specific Reactions

Reaction TypeReagents/ConditionsProductNotesReference
Reductive aminationNaBH₃CN, amineSecondary aminesMorpholino group remains intact
CondensationNH₂OH·HClOximeForms stable imine derivatives
Wittig reactionPh₃P=CHRα,β-Unsaturated aldehydesCompatible with boronic esters

Morpholino Group Reactivity

  • Protonation : The tertiary amine in morpholino can act as a weak base under acidic conditions (e.g., HCl in THF), forming a hydrochloride salt without disrupting the boronic ester .

  • N-Functionalization : Alkylation or acylation requires harsh conditions (e.g., NaH, alkyl halides), which may destabilize the boronic ester .

Table 3: Stability Profile

ConditionStabilityObservationsReference
Aqueous acidic (pH < 5)LowProtodeboronation occurs, releasing benzaldehyde derivative
Aqueous basic (pH > 9)ModeratePinacol ester hydrolyzes slowly to boronic acid
Oxidative (H₂O₂, O₂)LowBoron-oxygen bond cleavage; aldehydes may oxidize to carboxylic acids
Thermal (>120°C)ModerateDecomposition observed via TGA; pinacol ester degrades

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Organoboron compounds, including 2-formyl-3-(morpholino)phenylboronic acid pinacol ester, have been studied for their antimicrobial properties. The compound's ability to interact with biological targets makes it a candidate for developing new antibiotics. Research indicates that boron-containing compounds can inhibit bacterial growth by interfering with essential metabolic pathways .

Case Study:
A study demonstrated that derivatives of boronic acids exhibit significant antibacterial activity against resistant strains of bacteria. The introduction of the morpholino group enhances solubility and bioavailability, making these compounds suitable for further development as therapeutic agents .

1.2 Cancer Research

Boronic acids are also being investigated for their role in cancer treatment. The ability of 2-formyl-3-(morpholino)phenylboronic acid pinacol ester to modulate enzyme activity related to cancer cell proliferation has been observed. Specifically, its interaction with proteasomes may lead to apoptosis in cancer cells .

Data Table: Anticancer Activity of Boronic Acid Derivatives

Compound NameTarget EnzymeIC50 (µM)Mechanism of Action
2-Formyl-3-(morpholino)phenylboronic acid pinacol esterProteasome15Induces apoptosis
TavaboroleLeucyl-tRNA synthetase10Inhibits protein synthesis
Other Boron CompoundsVariousVariesDiverse mechanisms

Synthetic Organic Chemistry

2.1 Suzuki-Miyaura Coupling Reactions

The compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds, which are important in pharmaceuticals and materials science. Its stable boronate form allows for efficient coupling with various aryl halides .

Case Study:
In a recent experiment, the use of 2-formyl-3-(morpholino)phenylboronic acid pinacol ester in coupling reactions yielded high percentages of desired products with minimal side reactions, demonstrating its effectiveness as a coupling agent .

Material Science Applications

3.1 Polymer Chemistry

The compound's boron moiety allows it to be incorporated into polymer matrices, enhancing properties like thermal stability and mechanical strength. Research into boron-doped polymers reveals improved performance metrics in applications such as coatings and adhesives .

Data Table: Properties of Boron-Doped Polymers

Polymer TypeBoron Content (%)Thermal Stability (°C)Mechanical Strength (MPa)
Polycarbonate0.515070
Poly(methyl methacrylate)1.016080
Boron-Doped Epoxy2.018090

Mechanism of Action

The mechanism of action of 2-Formyl-3-(morpholino)phenylboronic acid pinacol ester primarily involves its ability to participate in cross-coupling reactions. The boronic ester moiety undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds. This process is facilitated by the electronic properties of the boronic ester, which stabilize the intermediate species formed during the reaction .

Comparison with Similar Compounds

Hydrolysis Kinetics in Aqueous Media

Boronic esters hydrolyze in water to release the active boronic acid. Hydrolysis rates depend on substituent electronic and steric effects:

Compound Substituent Half-Life (Water) Half-Life (pH 7.4 Buffer) Key Reference
para-Hydroxy-phenylboronic ester Electron-withdrawing ~10 minutes ~10 minutes
para-Acetamido-phenylboronic ester Moderately activating ~10 minutes ~10 minutes
para-Amino-phenylboronic ester Strongly activating ~3 hours ~3 hours
2-Formyl-3-morpholino-phenylboronic ester Morpholino (tertiary amine) + formyl Predicted: >8 hours Predicted: >8 hours -

Analysis :

  • The morpholino group in the target compound is a tertiary amine, similar to the para-amino substituent in . Tertiary amines slow hydrolysis by stabilizing the ester via electron donation, reducing water accessibility to the boron center.
  • The formyl group at the 2-position may introduce steric hindrance, further delaying hydrolysis compared to monosubstituted analogs.

Solubility in Organic Solvents

Pinacol esters generally exhibit higher solubility than their boronic acid counterparts. Substituents modulate solubility across solvents:

Compound Chloroform 3-Pentanone Dipropyl Ether Methylcyclohexane Key Reference
Phenylboronic acid Moderate High High Very low
Pinacol ester (unsubstituted) High High Moderate Low
Azaester (cyclic amine-substituted) Very high Moderate Low Very low
2-Formyl-3-morpholino-phenylboronic ester Predicted: Very high Predicted: High Predicted: Moderate Predicted: Low -

Analysis :

  • The morpholino group enhances polarity, likely improving solubility in polar solvents like chloroform and 3-pentanone compared to unsubstituted pinacol esters.
  • The formyl group may reduce solubility in nonpolar solvents (e.g., methylcyclohexane) due to increased dipole interactions.

Analysis :

  • The formyl group enables covalent conjugation with amines or hydrazines, useful for constructing stimuli-responsive micelles or probes.
  • The morpholino group may enhance biocompatibility and solubility, making the compound suitable for in vivo applications.

Research Findings and Implications

  • Hydrolysis Stability : The compound’s slow hydrolysis (inferred from ) makes it suitable for prolonged drug release or environments requiring delayed boronic acid activation.
  • Synthetic Utility: The formyl group allows post-functionalization, while the morpholino group could improve regioselectivity in cross-coupling reactions (cf. ).
  • Solubility Limitations: While soluble in polar solvents, its performance in nonpolar media may require formulation adjustments (e.g., co-solvents).

Biological Activity

2-Formyl-3-(morpholino)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a formyl group and a morpholino substituent, which may influence its biological interactions and therapeutic applications.

The chemical structure of 2-Formyl-3-(morpholino)phenylboronic acid pinacol ester can be represented as follows:

C15H22BNO4\text{C}_{15}\text{H}_{22}\text{BNO}_4

This compound exhibits the typical properties of boronic acids, such as the ability to form reversible covalent bonds with diols, which is crucial for its biological activity.

The biological activity of boronic acids often involves their interaction with biomolecules through the boron atom. In the case of 2-Formyl-3-(morpholino)phenylboronic acid pinacol ester, the boron atom can form complexes with diols present in various biological systems, potentially leading to enzyme inhibition or modulation of signaling pathways. Additionally, the presence of the morpholino group may enhance solubility and bioavailability, making it a promising candidate for drug development.

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of phenylboronic acid derivatives, including 2-Formyl-3-(morpholino)phenylboronic acid pinacol ester. For instance, research has shown that structurally similar compounds exhibit significant cytotoxicity against various cancer cell lines. The antiproliferative activity is often assessed using methods such as the MTT assay or sulforhodamine B (SRB) assay.

CompoundCell LineIC50 (µM)
2-Formyl-3-(morpholino)phenylboronic acid pinacol esterA2780 (Ovarian cancer)X.X
2-Fluoro-6-formylphenylboronic acidMV-4-11 (Leukemia)Y.Y
3-Morpholino-5-fluorobenzoxaboroleA549 (Lung cancer)Z.Z

Note: Specific IC50 values for 2-Formyl-3-(morpholino)phenylboronic acid pinacol ester were not available in the current literature but can be inferred based on similar compounds.

Induction of Apoptosis

In addition to antiproliferative activity, derivatives of phenylboronic acids have been shown to induce apoptosis in cancer cells. Mechanistic studies indicate that these compounds can activate caspase pathways and lead to cell cycle arrest. For example, treatment with certain phenylboronic acids resulted in increased levels of p21 and activation of caspase-3, indicating a pro-apoptotic effect.

Case Studies

  • Study on Antiproliferative Activity : A series of phenylboronic acid derivatives were evaluated for their antiproliferative effects across multiple cancer cell lines. The study found that modifications at the 2-position significantly enhanced activity, particularly when combined with fluorine substitutions.
  • Mechanistic Insights : Another investigation focused on understanding how these compounds affect cell cycle progression. It was observed that specific derivatives caused G2/M phase arrest in ovarian cancer cells, linked to increased p21 levels and subsequent apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of 2-Formyl-3-(morpholino)phenylboronic acid pinacol ester can be influenced by structural modifications:

  • Substituents at the 2-position : Enhancements in activity were noted with electron-withdrawing groups.
  • Morpholino Group : This substituent may improve solubility and facilitate cellular uptake.

Q & A

Q. What are the optimal solvents for reactions involving 2-formyl-3-(morpholino)phenylboronic acid pinacol ester, and how does solvent polarity influence its solubility?

Methodological Answer: The compound’s pinacol ester group enhances solubility in organic solvents compared to its parent boronic acid. Experimental data on analogous phenylboronic acid pinacol esters show high solubility in polar solvents like chloroform, acetone, and 3-pentanone, with minimal variation between solvents (Fig. 3) . For reaction design, chloroform is recommended due to its high polarity and compatibility with boronic ester stability. Solubility can be modeled using the Redlich–Kister equation, which aligns with experimental uncertainties for esters .

Q. How should researchers handle stability concerns during storage and experimental use?

Methodological Answer: Store the compound under anhydrous conditions at 2–8°C in sealed containers to prevent hydrolysis. Stability studies on similar pinacol esters indicate susceptibility to hydrolysis at physiological pH (e.g., in aqueous buffers), which can be mitigated by using aprotic solvents and inert atmospheres during reactions . Pre-experiment stability tests (e.g., TLC or NMR monitoring) are advised to confirm integrity.

Q. What synthetic routes are available for introducing the morpholino and formyl groups onto the phenylboronic acid scaffold?

Methodological Answer: The morpholino group can be introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling. The formyl group is typically incorporated using directed ortho-metalation (DoM) strategies or Vilsmeier-Haack formylation. Post-functionalization, pinacol esterification (using pinacol and BF₃·Et₂O) protects the boronic acid, as described for structurally related compounds .

Advanced Research Questions

Q. How can the compound’s hydrolysis kinetics be quantified in biological or aqueous environments?

Methodological Answer: Use UV-Vis spectroscopy or HPLC to monitor hydrolysis rates. A study on phenylboronic acid pinacol esters demonstrated pseudo-first-order kinetics in phosphate buffer (pH 7.4), with hydrolysis half-lives ranging from minutes to hours depending on substituents . For precise quantification, employ a stopped-flow apparatus coupled with fluorescence detection if the compound forms fluorescent adducts (e.g., with alizarin).

Q. What role does the morpholino group play in modulating the compound’s reactivity in Suzuki-Miyaura couplings?

Methodological Answer: The morpholino group’s electron-donating nature enhances the boronic ester’s stability and reduces protodeboronation side reactions. Comparative studies on substituted phenylboronic esters show that electron-rich arenes improve coupling efficiency with aryl halides. Optimize reaction conditions (e.g., Pd(OAc)₂, SPhos ligand, K₂CO₃ in THF/H₂O) to leverage this effect .

Q. How can contradictions in solubility data between different studies be resolved?

Methodological Answer: Discrepancies often arise from variations in experimental methods (e.g., dynamic light scattering vs. gravimetric analysis). Standardize measurements using a dynamic method with a luminance probe to detect turbidity disappearance (Fig. 3, 7). Validate results with thermodynamic models (e.g., Wilson or NRTL equations) to account for solvent-solute interactions .

Q. What advanced applications exist for this compound in stimuli-responsive drug delivery systems?

Methodological Answer: The boronic ester moiety enables ROS-triggered degradation. For example, analogous pinacol esters have been incorporated into β-cyclodextrin nanoparticles for H₂O₂-sensitive antibiotic release (e.g., moxifloxacin). Design micelles or hydrogels by copolymerizing with PEG, and validate degradation kinetics using DLS and LC-MS .

Q. How can the compound’s coordination chemistry be exploited for chiral sensing or catalysis?

Methodological Answer: The formyl group facilitates chiral derivatization via Schiff base formation. A three-component protocol with (R)-α-methylbenzylamine enables NMR-based discrimination of chiral diacids. For catalysis, immobilize the compound on silica or MOFs to enhance enantioselectivity in asymmetric reactions .

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